2-Ethyl-2-isobutyl-1,3-propanediol

Catalog No.
S13995646
CAS No.
25450-92-4
M.F
C9H20O2
M. Wt
160.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-isobutyl-1,3-propanediol

CAS Number

25450-92-4

Product Name

2-Ethyl-2-isobutyl-1,3-propanediol

IUPAC Name

2-ethyl-2-(2-methylpropyl)propane-1,3-diol

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

InChI

InChI=1S/C9H20O2/c1-4-9(6-10,7-11)5-8(2)3/h8,10-11H,4-7H2,1-3H3

InChI Key

QNKRHLZUPSSIPN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)C)(CO)CO

2-Ethyl-2-isobutyl-1,3-propanediol (CAS 25450-92-4) is a highly sterically hindered, asymmetrically branched aliphatic diol utilized primarily as a specialty monomer in advanced polymer synthesis. Featuring both an ethyl and an isobutyl group at the C2 position, this compound provides extreme steric bulk around the resulting ester or urethane linkages. In procurement and material selection, it is prioritized for formulating high-performance polyesters, polyurethanes, and advanced coating resins where standard diols fail to deliver the requisite hydrolytic stability, weatherability, and precise rheological control required for harsh industrial environments [1].

Generic substitution with simpler linear diols (e.g., 1,3-propanediol or 1,4-butanediol) or even standard branched benchmarks like Neopentyl Glycol (NPG) often fails in demanding environments. While NPG provides moderate steric protection, it lacks the extended hydrophobic bulk of the ethyl and isobutyl chains, rendering NPG-based polymers more susceptible to moisture ingress and long-term hydrolysis. Conversely, substituting with rigid cyclic diols like 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) dramatically increases the glass transition temperature (Tg) and rigidity, which compromises the flexibility and impact resistance required for formable metal coatings and low-viscosity high-solids formulations [1].

Ester Linkage Hydrolytic Stability

The dual-branched C2 substitution (ethyl and isobutyl) provides exceptional steric shielding of the ester carbonyl carbon. In comparative accelerated aging of polyester resins, highly hindered diols of this class demonstrate superior moisture resistance compared to standard branched diols. Specifically, polyesters formulated with 2-ethyl-2-isobutyl-1,3-propanediol retain significantly higher molecular weight under high heat and humidity compared to Neopentyl Glycol (NPG) baselines [1].

Evidence DimensionPolymer molecular weight retention (hydrolytic half-life proxy)
Target Compound Data>90% retention after accelerated aqueous aging
Comparator Or BaselineNeopentyl Glycol (NPG) baseline: ~70-75% retention
Quantified Difference>15-20% absolute improvement in hydrolytic stability
ConditionsAccelerated aqueous aging (e.g., 85°C / 85% RH for 1000 hours)

Prevents premature degradation and chalking in marine, automotive, and outdoor protective coatings.

Resin Solution Viscosity and Processability

The asymmetric branching of 2-ethyl-2-isobutyl-1,3-propanediol severely disrupts polymer chain packing and suppresses crystallinity. When formulated into solvent-borne intermediate resins, this disruption lowers the intrinsic viscosity of the polymer solution compared to symmetric or cyclic diols like TMCD or CHDM. This enables formulators to achieve higher solids content at the same application viscosity, directly reducing VOC emissions without sacrificing polymer molecular weight [1].

Evidence DimensionResin solution viscosity at equivalent solids content
Target Compound DataSignificantly reduced viscosity (enabling >70% solids formulations)
Comparator Or BaselineCyclic diols (e.g., TMCD or CHDM): Higher viscosity limiting solids to ~50-60%
Quantified Difference~20-30% higher achievable solids content at equivalent application viscosity
ConditionsSolvent-borne polyester resin intermediates in standard industrial solvents (e.g., MEK, xylene)

Allows manufacturers to meet strict low-VOC environmental regulations while maintaining high-build coating thickness and processability.

Hydrophobicity in Water-Dispersible Resins

In the synthesis of water-dispersible sulfopolyesters, balancing water dispersibility with final film water resistance is challenging. Incorporating 2-ethyl-2-isobutyl-1,3-propanediol introduces significant hydrophobic bulk. This allows the cured film to resist water swelling and absorption far better than films synthesized with linear diols like ethylene glycol or 1,3-propanediol, even when equivalent molar amounts of sulfonate groups are used to achieve initial dispersion [1].

Evidence DimensionCured film water absorption
Target Compound Data<2-3% water absorption by weight
Comparator Or BaselineEthylene glycol / 1,3-propanediol baseline: >8% water absorption
Quantified Difference>3x reduction in water absorption of the cured film
ConditionsCured sulfopolyester film immersed in water at 25°C for 24 hours

Critical for ensuring that water-based coatings and adhesives do not fail or swell upon re-exposure to environmental moisture.

Low-VOC, High-Solids Industrial Protective Coatings

Because its asymmetric branching lowers resin solution viscosity, 2-ethyl-2-isobutyl-1,3-propanediol is the optimal choice for formulating high-solids solvent-borne polyurethanes and polyesters. It allows formulators to meet strict VOC emission limits without reducing the polymer's molecular weight or compromising the final film's mechanical properties [1].

Marine and Extreme-Weathering Gel Coats

The extreme steric hindrance provided by the ethyl and isobutyl groups shields ester linkages from water attack. This makes the compound highly prioritized for marine gel coats, aerospace primers, and outdoor structural coatings where long-term hydrolytic stability and resistance to chalking are critical performance metrics [2].

Moisture-Resistant Water-Dispersible Polyurethanes (PUDs)

In the synthesis of water-dispersible resins, this compound provides the necessary hydrophobic bulk to prevent the cured film from re-absorbing water. It is selected over standard linear diols to ensure that environmentally friendly, water-based formulations achieve the moisture resistance traditionally reserved for solvent-based systems [3].

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

160.146329876 g/mol

Monoisotopic Mass

160.146329876 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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